molecular formula C10H7ClFNO2S2 B10922484 N-(2-Chlorophenyl)-5-fluorothiophene-2-sulfonamide

N-(2-Chlorophenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10922484
M. Wt: 291.8 g/mol
InChI Key: ADYNFDJRFDHBLT-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-5-fluorothiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring substituted with a fluorine atom and a sulfonamide group, along with a chlorophenyl group attached to the nitrogen atom of the sulfonamide. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-5-fluorothiophene-2-sulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluorine Atom: Fluorination of the thiophene ring is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated thiophene with chlorosulfonic acid, followed by the addition of 2-chloroaniline to form the desired sulfonamide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. Industrial production also focuses on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-5-fluorothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophenes or chlorophenyl derivatives.

Scientific Research Applications

N-(2-Chlorophenyl)-5-fluorothiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-5-fluorothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, contributing to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorophenyl)-5-phenylthiophene-2-sulfonamide
  • N-(2-Chlorophenyl)-5-methylthiophene-2-sulfonamide
  • N-(2-Chlorophenyl)-5-bromothiophene-2-sulfonamide

Uniqueness

N-(2-Chlorophenyl)-5-fluorothiophene-2-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it distinct from other similar compounds that may lack the fluorine substitution.

Properties

Molecular Formula

C10H7ClFNO2S2

Molecular Weight

291.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H7ClFNO2S2/c11-7-3-1-2-4-8(7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H

InChI Key

ADYNFDJRFDHBLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)F)Cl

Origin of Product

United States

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